molecular formula C26H33N3O9 B14763661 Lenalidomide-acetamido-O-PEG4-propargyl

Lenalidomide-acetamido-O-PEG4-propargyl

Cat. No.: B14763661
M. Wt: 531.6 g/mol
InChI Key: NHIORPSNVSUXOF-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG4-propargyl is a derivative of lenalidomide, a clinically validated immunomodulatory drug. This compound is designed for use in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) strategies. Its structure integrates a lenalidomide core (targeting cereblon, an E3 ubiquitin ligase), an acetamido group, a tetraethylene glycol (PEG4) linker, and a terminal propargyl group. The PEG4 linker enhances solubility and provides spatial flexibility, while the propargyl moiety enables bioorthogonal "click chemistry" for conjugation to other functional units (e.g., target-binding ligands) .

Key features:

  • Core structure: Lenalidomide (C₁₃H₁₀N₃O₃).
  • Functional groups: Acetamido (for stability), PEG4 (hydrophilic linker), propargyl (conjugation handle).
  • Applications: PROTAC development, bifunctional degraders, research tools in oncology and immunology.

Properties

Molecular Formula

C26H33N3O9

Molecular Weight

531.6 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetamide

InChI

InChI=1S/C26H33N3O9/c1-2-8-34-9-10-35-11-12-36-13-14-37-15-16-38-18-24(31)27-21-5-3-4-19-20(21)17-29(26(19)33)22-6-7-23(30)28-25(22)32/h1,3-5,22H,6-18H2,(H,27,31)(H,28,30,32)

InChI Key

NHIORPSNVSUXOF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-propargyl typically involves multiple steps:

    Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.

    PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is pre-functionalized with acetamido and propargyl groups.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with the PEG4 linker.

    Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-propargyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the PEG linker.

    Substitution: The propargyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the PEG linker.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-propargyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving protein modification and drug delivery.

    Medicine: It is investigated for its potential in targeted cancer therapies and immunomodulation.

    Industry: The compound is used in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG1-propargyl

Structural Differences :

  • PEG linker length : PEG1 (single ethylene glycol unit) vs. PEG4 (four units).
  • Molecular weight : 399.4 g/mol (PEG1) vs. estimated 531.4 g/mol (PEG4, based on PEG1 data + 3×44 g/mol per additional PEG unit).
  • SMILES : For PEG1: O=C(COCCOCC#C)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 .

Functional Implications :

  • Solubility : PEG4’s increased hydrophilicity may improve pharmacokinetics compared to PEG1.
  • Conjugation efficiency : Both share propargyl groups, but PEG4’s length may reduce steric hindrance during click chemistry reactions .

4-Nitro Analogue of Lenalidomide

Structural Differences :

  • Substituent : A nitro group replaces the acetamido-PEG-propargyl chain.
  • Molecular formula : C₁₃H₁₀N₄O₅ (vs. PEG4’s estimated C₂₆H₃₃N₃O₉).
  • CAS : 827026-45-9 .

Functional Implications :

  • Mechanism : Lacks the PEG linker and propargyl group, rendering it unsuitable for PROTACs. Likely functions as a standalone agent or impurity in lenalidomide synthesis.

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

Structural Differences :

  • Core structure : Piperidine-based vs. lenalidomide’s isoindole scaffold.
  • Functional groups : Methoxymethyl and phenyl groups vs. acetamido-PEG-propargyl.
  • CAS : 61086-18-8 .

Functional Implications :

  • Applications: Pharmaceutical intermediate unrelated to TPD.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) PEG Units Key Functional Groups Primary Application
Lenalidomide-acetamido-O-PEG4-propargyl* ~C₂₆H₃₃N₃O₉ ~531.4 4 Acetamido, PEG4, Propargyl PROTACs, TPD
Lenalidomide-acetamido-O-PEG1-propargyl C₂₀H₂₁N₃O₆ 399.4 1 Acetamido, PEG1, Propargyl PROTACs, Research
4-Nitro Analogue of Lenalidomide C₁₃H₁₀N₄O₅ 302.25 0 Nitro, Piperidinedione API Impurity
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-PP† C₁₆H₂₄N₂O₂ 276.38 0 Methoxymethyl, Phenyl Pharmaceutical Intermediate

*Estimated values for PEG4 due to lack of direct evidence.
†N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide.

Research Findings and Discussion

  • Linker Length and Degradation Efficiency : PEG4’s extended linker may optimize ternary complex formation in PROTACs, a critical factor for ubiquitination efficiency .
  • However, longer PEG chains may increase metabolic instability in vivo.
  • Synthetic Utility : Propargyl groups in both PEG1 and PEG4 enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), but PEG4’s length may reduce steric constraints during conjugation .

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